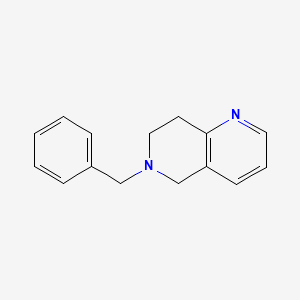
6-ベンジル-5,6,7,8-テトラヒドロ-1,6-ナフチリジン
概要
説明
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound belonging to the naphthyridine family. It is an aromatic heterocyclic compound containing both nitrogen and carbon atoms. This compound has been studied extensively in recent years due to its potential applications in a variety of scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry. This article will provide an overview of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
抗がん研究
6-ベンジル-5,6,7,8-テトラヒドロ-1,6-ナフチリジン: は、抗がん療法の可能性について研究されています。 構造活性相関(SAR)および分子モデリング研究は、1,6-ナフチリジンの誘導体が有望な抗がん活性を示唆しています 。研究者は、さまざまな機能化された1,6-ナフチリジンを合成して、さまざまな癌細胞株に対する有効性を調べ、新しい化学療法薬を開発することを目指しています。
抗HIV療法
この化合物は、抗HIV療法でも有望です。 その薬理学的プロファイルには、ヒト免疫不全ウイルス(HIV)に対する活性も含まれており、これはエイズの新しい治療法の探索において重要な焦点です 。HIVの複製を阻害する能力は、さらなる薬物開発のための貴重な候補となります。
抗菌アプリケーション
抗菌剤として、6-ベンジル-5,6,7,8-テトラヒドロ-1,6-ナフチリジンは、新しい抗生物質の開発に貢献する可能性があります。 さまざまな微生物病原体に対する有効性が調査されており、これは細菌感染症の新しい治療法につながる可能性があります .
鎮痛特性
この化合物の鎮痛特性は、痛み管理に対処するために調査されています。 鎮痛剤として作用する可能性は、新しい鎮痛薬製剤の一部となり、現在の鎮痛薬の代替を提供する可能性があります .
抗炎症活性
炎症は、さまざまな疾患に対する一般的な生理学的反応であり、6-ベンジル-5,6,7,8-テトラヒドロ-1,6-ナフチリジンは、抗炎症活性を示しています。 この特性は、特に慢性炎症性疾患の治療に関連しています .
抗酸化効果
この化合物の抗酸化効果は、多くの病気(神経変性疾患など)に関係する酸化ストレスと闘うのに役立ちます。 フリーラジカルを中和することにより、これらの状態の進行を予防または遅らせるのに役立ちます .
神経保護効果
6-ベンジル-5,6,7,8-テトラヒドロ-1,6-ナフチリジンは、神経保護効果があることを示唆する証拠があります。認知プロセスに役割を果たすホスホジエステラーゼ2(PDE2)を阻害する能力について評価されています。 PDE2の阻害は、神経変性疾患の治療に潜在的に使用できます .
化学合成と反応性
この化合物の反応性は、化学合成において貴重なツールとなります。 さまざまな機能化された分子を作成するために使用でき、次にこれらの分子は化学や薬理学のさまざまな分野で適用できます .
作用機序
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine interacts with its target by binding to the allosteric LEDGF/p75-binding site on HIV-1 integrase . This interaction can lead to changes in the activity of the HIV-1 integrase, potentially inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound’s interaction with hiv-1 integrase can disrupt the normal function of this enzyme, which plays a crucial role in the replication of the hiv-1 virus .
Result of Action
The molecular and cellular effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine’s action are primarily related to its potential antiviral activity. By targeting and interacting with HIV-1 integrase, the compound could inhibit the replication of the HIV-1 virus .
将来の方向性
The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .
生化学分析
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an enzyme critical for HIV replication . This interaction inhibits the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.
Cellular Effects
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, functionalized 1,6-naphthyridines, including 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . These compounds can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on target enzymes, such as the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is stable under specific conditions, such as being sealed in a dry environment at 2-8°C . Its stability may vary under different experimental conditions, affecting its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of 1,6-naphthyridines have been shown to inhibit the growth of cancer cells at specific concentrations, but higher doses may lead to cytotoxicity and adverse reactions .
Metabolic Pathways
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of 1,6-naphthyridines, including 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, are critical for understanding their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 1,6-naphthyridine derivatives have been shown to accumulate in cancer cells, enhancing their therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXWUYFHASPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226458 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75510-02-0 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

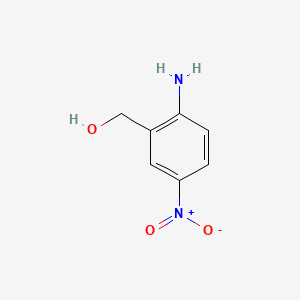
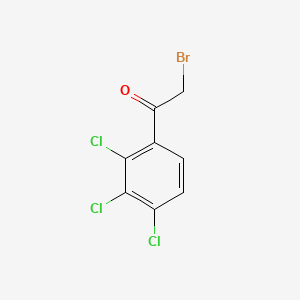
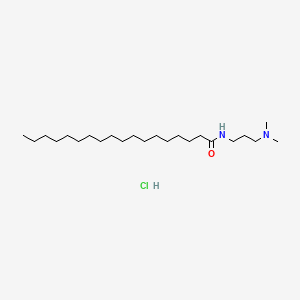

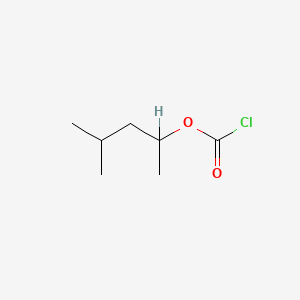
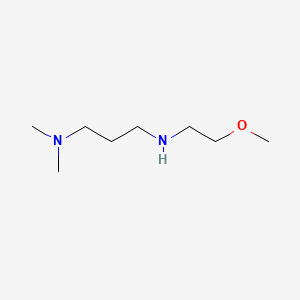
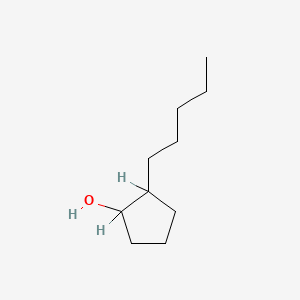
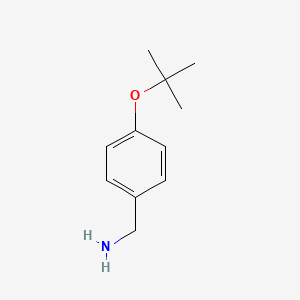
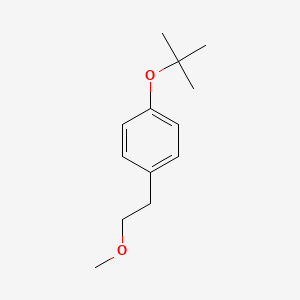
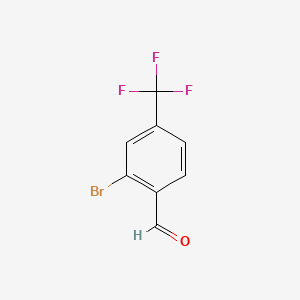
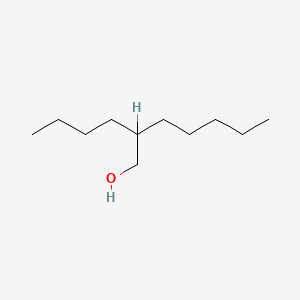
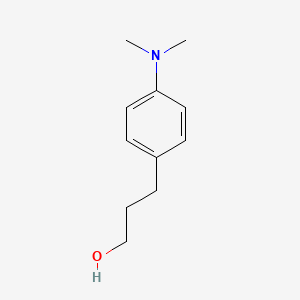
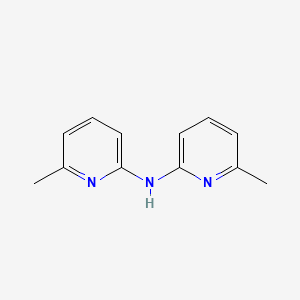
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)
